molecular formula C17H24N2O3S B7013279 N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7013279
M. Wt: 336.5 g/mol
InChI Key: UUXZYUYZYIURJM-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound with a unique structure that combines a dioxothietane ring, an azetidine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-2-4-14(5-3-13)8-16-9-19(10-16)17(20)18-7-6-15-11-23(21,22)12-15/h2-5,15-16H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZYUYZYIURJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)NCCC3CS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Dioxothietane Ring: This step involves the cyclization of a suitable precursor under oxidative conditions to form the 1,1-dioxothietane ring.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Coupling Reactions: The final step involves coupling the dioxothietane and azetidine intermediates through a series of reactions, including amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxothietane ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.

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